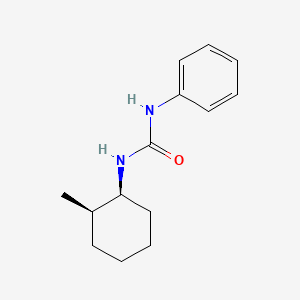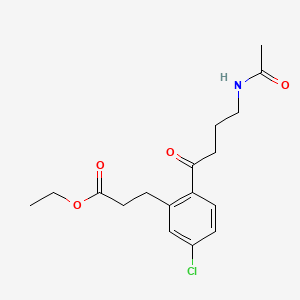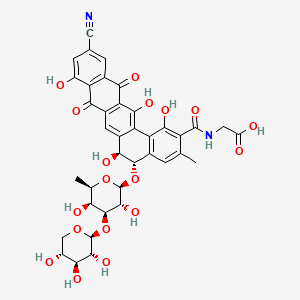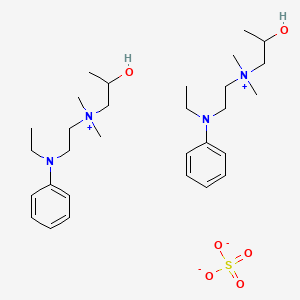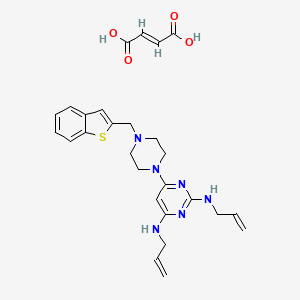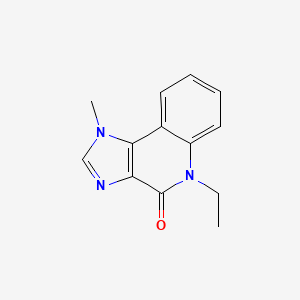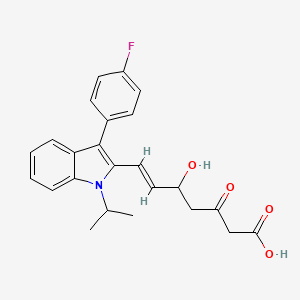
3-Keto fluvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Keto fluvastatin is a synthetic derivative of fluvastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. This compound, like other statins, inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Keto fluvastatin can be synthesized through various chemical reactions involving the modification of the parent compound, fluvastatin. This can be achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Keto fluvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents are commonly used.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final this compound compound.
Applications De Recherche Scientifique
3-Keto fluvastatin has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the effects of structural modifications on statin activity.
Biology: Research on this compound includes studying its biological activity, mechanism of action, and potential therapeutic applications.
Medicine: It is investigated for its potential use in treating hyperlipidemia and reducing the risk of cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
3-Keto fluvastatin exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.
Molecular Targets and Pathways Involved:
HMG-CoA Reductase: The primary molecular target of this compound.
Cholesterol Biosynthesis Pathway: The pathway affected by the inhibition of HMG-CoA reductase.
Comparaison Avec Des Composés Similaires
Atorvastatin
Simvastatin
Rosuvastatin
Pravastatin
Lovastatin
Fluvastatin (parent compound)
Is there anything specific you would like to know more about?
Propriétés
Numéro CAS |
1331822-02-6 |
|---|---|
Formule moléculaire |
C24H24FNO4 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid |
InChI |
InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30)/b12-11+ |
Clé InChI |
GCZHCYUTPUSSIJ-VAWYXSNFSA-N |
SMILES isomérique |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


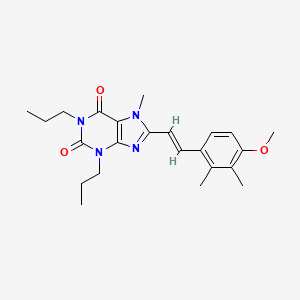
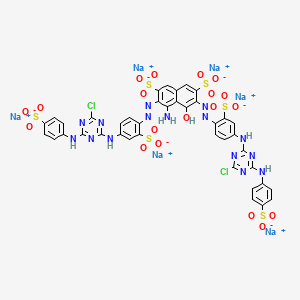
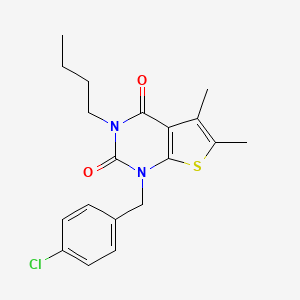
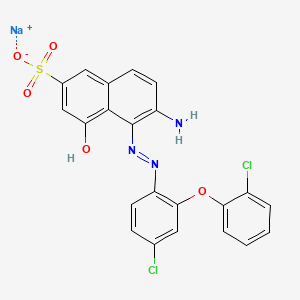
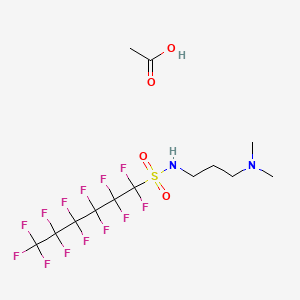
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15190666.png)

